molecular formula C38H57N9O8 B606458 Calpinactam CAS No. 1205538-83-5

Calpinactam

Cat. No. B606458
M. Wt: 767.93
InChI Key: GPDRWULXOJRYOR-XHGFRBTRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Calpinactam is a broad-spectrum antimycobacterial agent . It is a unique hexapeptide that was isolated in 2009 from the fungus Mortierella alpina . The C-terminus of Calpinactam is formed by α-Amino-ε-caprolactam, which can be derived from Lysine .


Synthesis Analysis

The synthesis of Calpinactam has been achieved through solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS) . A new hydrophobic-tag carbonate reagent was developed to facilitate the robust preparation of nitrogen-tag-supported peptide compounds . This auxiliary was easily installed on a variety of amino acids, including oligopeptides that have a broad range of noncanonical residues .


Molecular Structure Analysis

The molecular formula of Calpinactam is C38H57N9O8 . It is a hexapeptide natural product consisting of both basic and acidic amino acids and a caprolactam at the C-terminus .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Calpinactam are complex and involve the use of a nitrogen-bound hydrophobic auxiliary . This auxiliary was easily installed on a variety of amino acids, including oligopeptides that have a broad range of noncanonical residues .


Physical And Chemical Properties Analysis

Calpinactam is a solid substance . It is soluble in DMSO . The molecular weight of Calpinactam is approximately 767.915 Da .

Scientific Research Applications

Specific Scientific Field

This application falls under the field of Chemical Science , specifically in the area of peptide synthesis .

Summary of the Application

In the last couple of decades, technologies and strategies for peptide synthesis have advanced rapidly. Although solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS) have contributed significantly to the development of the field, there have been remaining challenges for C-terminal modifications of peptide compounds in SPPS and LPPS .

Methods of Application or Experimental Procedures

Orthogonal to the current standard approach that relies on installation of a carrier molecule at the C-terminus of amino acids, a new hydrophobic-tag carbonate reagent was developed which facilitated robust preparation of nitrogen-tag-supported peptide compounds. This auxiliary was easily installed on a variety of amino acids including oligopeptides that have a broad range of noncanonical residues, allowing simple purification of the products by crystallization and filtration .

Results or Outcomes

A de novo solid/hydrophobic-tag relay synthesis (STRS) strategy using the nitrogen-bound auxiliary for total synthesis of calpinactam was demonstrated .

Anti-Mycobacterial Agent

Specific Scientific Field

This application falls under the field of Medical and Pharmaceutical Sciences , specifically in the area of anti-mycobacterial research .

Summary of the Application

Calpinactam has been found to be active only against Mycobacteria among various microorganisms, including Gram-positive and Gram-negative bacteria, fungi, and yeasts .

Results or Outcomes

Calpinactam inhibited the growth of Mycobacteria .

Future Directions

The development of new strategies for peptide synthesis, such as the one used for the synthesis of Calpinactam, has advanced rapidly in the last couple of decades . These advancements could potentially lead to the discovery and synthesis of new antimycobacterial agents in the future .

properties

IUPAC Name

(4R)-4-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-[[(2R,3S)-3-methyl-1-oxo-1-[[(3S)-2-oxoazepan-3-yl]amino]pentan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H57N9O8/c1-5-23(4)32(38(55)44-27-13-9-10-16-41-34(27)51)47-35(52)28(14-15-31(48)49)43-37(54)30(19-25-20-40-21-42-25)46-36(53)29(17-22(2)3)45-33(50)26(39)18-24-11-7-6-8-12-24/h6-8,11-12,20-23,26-30,32H,5,9-10,13-19,39H2,1-4H3,(H,40,42)(H,41,51)(H,43,54)(H,44,55)(H,45,50)(H,46,53)(H,47,52)(H,48,49)/t23-,26+,27-,28+,29-,30-,32+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPDRWULXOJRYOR-XHGFRBTRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC1CCCCNC1=O)NC(=O)C(CCC(=O)O)NC(=O)C(CC2=CN=CN2)NC(=O)C(CC(C)C)NC(=O)C(CC3=CC=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@H](C(=O)N[C@H]1CCCCNC1=O)NC(=O)[C@@H](CCC(=O)O)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC3=CC=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H57N9O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

767.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Calpinactam

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